

# Application Notes and Protocols for Radiolabeling of Adenosine-5'-phosphosulfate with 35S

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## Compound of Interest

Compound Name: Adenosine-5'-phosphosulfate

Cat. No.: B1198388

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## Introduction

**Adenosine-5'-phosphosulfate (APS)** is a critical intermediate in the metabolic activation of sulfate. The radiolabeled form, [35S]APS, serves as an essential tool for studying various biological processes, including the biosynthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor in all biological systems. [35S]PAPS is crucial for investigating sulfotransferase enzymes, which are involved in the sulfation of a wide range of biomolecules such as proteins, carbohydrates, and lipids. This document provides a detailed protocol for the enzymatic synthesis of [35S]APS using ATP sulfurylase, which catalyzes the reaction between adenosine-5'-triphosphate (ATP) and inorganic [35S]sulfate.

## Principle of the Method

The synthesis of [35S]APS is achieved through an enzymatic reaction catalyzed by ATP sulfurylase. This enzyme facilitates the transfer of the adenylyl group from ATP to an inorganic [35S]sulfate ion, resulting in the formation of [35S]APS and pyrophosphate (PPi). The reaction is the first of a two-step process for the synthesis of PAPS.<sup>[1]</sup> To focus on the production of [35S]APS, the subsequent conversion to [35S]PAPS by APS kinase is omitted from this protocol.

## Quantitative Data Summary

The following tables summarize the typical reaction components and conditions for the enzymatic synthesis of [35S]APS.

Table 1: Reaction Mixture Components for [35S]APS Synthesis

Component	Stock Concentration	Volume per 100 $\mu$ L Reaction	Final Concentration
Tris-HCl (pH 8.0)	1 M	10 $\mu$ L	100 mM
MgCl <sub>2</sub>	1 M	2 $\mu$ L	20 mM
ATP	100 mM	5 $\mu$ L	5 mM
[ <sup>35</sup> S]Na <sub>2</sub> SO <sub>4</sub>	Carrier-free (10 mCi/mL)	10 $\mu$ L	1 mCi
ATP sulfurylase	1 U/ $\mu$ L	2 $\mu$ L	2 U
Nuclease-free water	-	71 $\mu$ L	-

Table 2: Incubation and Purification Parameters

Parameter	Value
Incubation Temperature	37°C
Incubation Time	60 - 120 minutes
Purification Method	Ion-Exchange Chromatography
Elution Buffer	Triethylammonium bicarbonate (TEAB), pH 7.5
Expected Yield	>90% conversion of [ <sup>35</sup> S]SO <sub>4</sub> <sup>2-</sup> to [ <sup>35</sup> S]APS
Radiochemical Purity	>95%

## Experimental Protocol

### Materials and Reagents

- ATP (Adenosine-5'-triphosphate)

- $[^{35}\text{S}]\text{Na}_2\text{SO}_4$  (carrier-free)
- ATP sulfurylase
- Tris-HCl buffer
- $\text{MgCl}_2$
- Inorganic pyrophosphatase (optional, to drive the reaction forward)
- Ion-exchange chromatography column (e.g., Mono Q)
- Triethylammonium bicarbonate (TEAB) buffer
- Scintillation counter and fluid
- Thin-layer chromatography (TLC) system for purity assessment

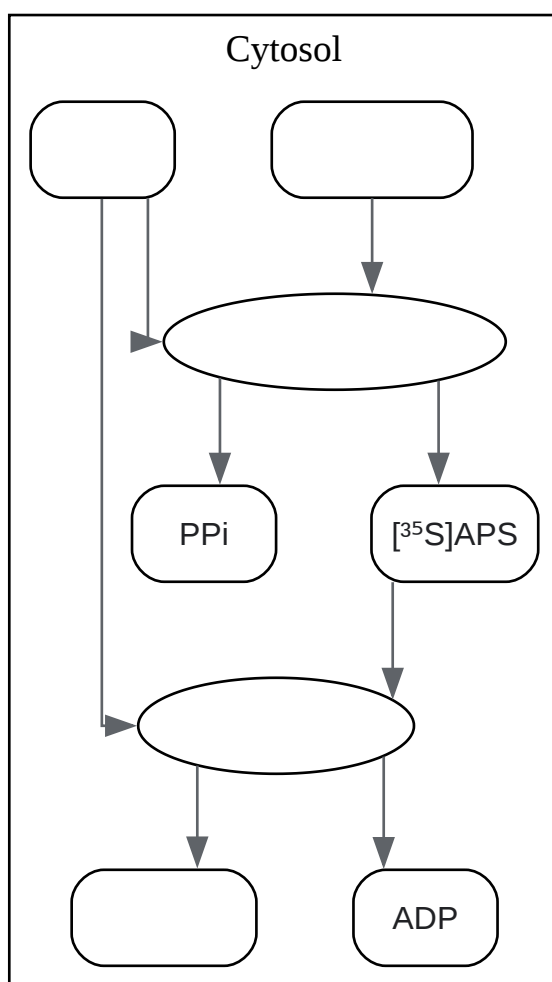
#### Procedure

- Reaction Setup:
  - In a microcentrifuge tube, combine the reaction components as detailed in Table 1.
  - It is recommended to add the enzyme last.
  - Gently mix the components by pipetting.
- Incubation:
  - Incubate the reaction mixture at 37°C for 60 to 120 minutes. The progress of the reaction can be monitored by TLC.
- Reaction Termination:
  - Terminate the reaction by heating the mixture at 100°C for 2 minutes to denature the enzyme.
  - Centrifuge the tube at high speed for 5 minutes to pellet the denatured protein.

- Carefully transfer the supernatant containing the [35S]APS to a new tube.
- Purification of [35S]APS:
  - Equilibrate an ion-exchange column (e.g., Mono Q) with the starting elution buffer (e.g., 50 mM TEAB, pH 7.5).
  - Load the supernatant from the terminated reaction onto the column.
  - Wash the column with the starting buffer to remove unreacted [<sup>35</sup>S]sulfate.
  - Elute the [35S]APS using a linear or step-wise gradient of the elution buffer (e.g., 50 mM to 1 M TEAB, pH 7.5).<sup>[2]</sup>
  - Collect fractions and measure the radioactivity of each fraction using a scintillation counter.
- Purity Assessment:
  - Pool the radioactive fractions corresponding to the [35S]APS peak.
  - Assess the radiochemical purity of the pooled fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).<sup>[3]</sup>
  - The purity should be greater than 95%.
- Quantification and Storage:
  - Quantify the concentration of the purified [35S]APS based on the specific activity of the starting [<sup>35</sup>S]Na<sub>2</sub>SO<sub>4</sub> and the total radioactivity.
  - Store the purified [35S]APS at -20°C or -80°C.

## Diagrams

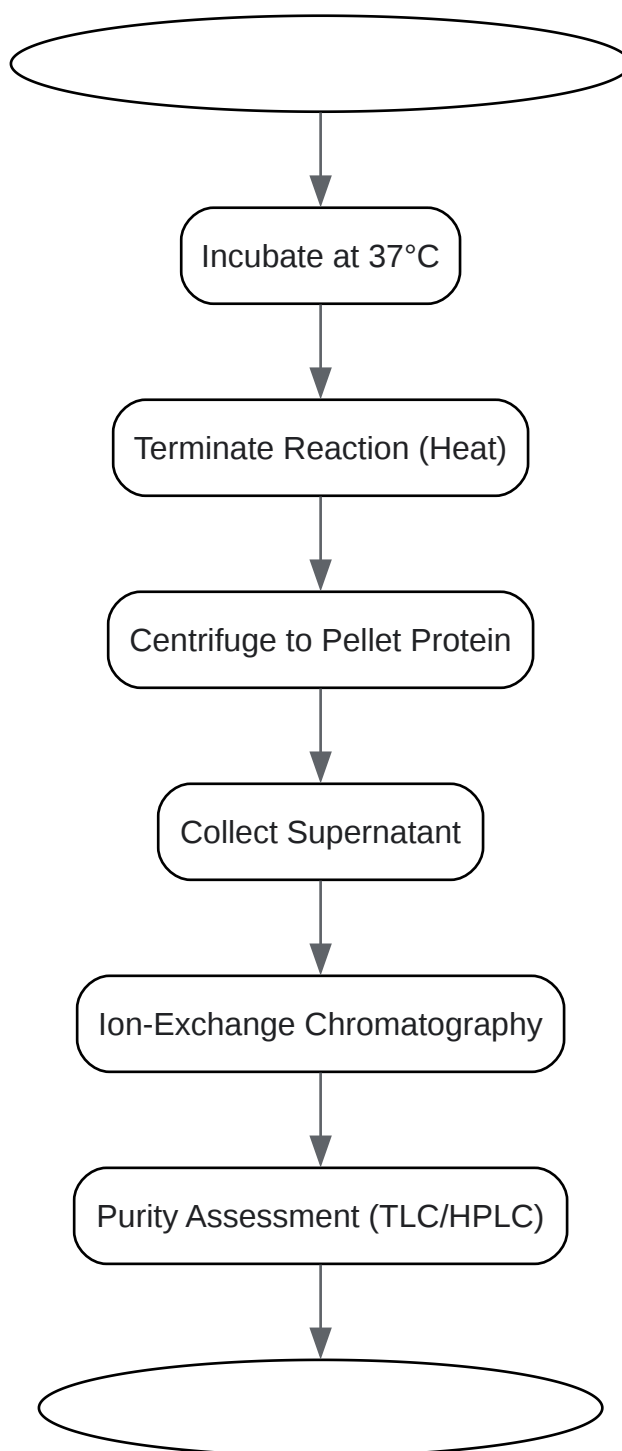
Diagram 1: Signaling Pathway for APS and PAPS Biosynthesis



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Caption: Biosynthesis of  $[^{35}\text{S}]\text{APS}$  and  $[^{35}\text{S}]\text{PAPS}$ .

Diagram 2: Experimental Workflow for  $[^{35}\text{S}]\text{APS}$  Synthesis



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Caption: Workflow for [35S]APS Synthesis and Purification.

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## References

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